G2019S LRRK2 Neuroprotection in Human Neurons
In a head-to-head comparison in primary human cortical neurons, CZC-54252 demonstrated ~4-fold higher potency than the related lead compound CZC-25146 in attenuating G2019S LRRK2-induced neuronal injury, as measured by the restoration of neurite length [1]. This represents a direct, quantitative differentiation in a disease-relevant human model, making CZC-54252 the preferred choice for studies requiring maximal functional rescue at minimal concentrations.
CZC-25146: EC50 ~4 nM, full rescue at 8 nM
| Evidence Dimension | Functional rescue of G2019S LRRK2-induced neurite shortening |
|---|---|
| Target Compound Data | EC50 = ~1 nM; Full reversal to wild-type levels achieved at 1.6 nM |
| Comparator Or Baseline | CZC-25146: EC50 = ~4 nM; Full reversal achieved at 8 nM |
| Quantified Difference | Approximately 4-fold lower EC50 for CZC-54252; required concentration for full rescue is 5-fold lower (1.6 nM vs 8 nM) |
| Conditions | Primary human cortical neurons transfected with G2019S LRRK2, neurite length assay |
Why This Matters
For procurement, this data justifies selecting CZC-54252 over its analog CZC-25146 when experimental design demands the highest possible efficacy in human neuronal models, allowing for lower working concentrations and potentially reducing off-target effects.
- [1] Ramsden N, Perrin J, Ren Z, et al. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons. ACS Chem Biol. 2011 Oct 21;6(10):1021-8. PMID: 21812418. (Fig. 4c-d and associated text). View Source
